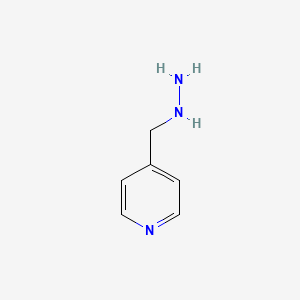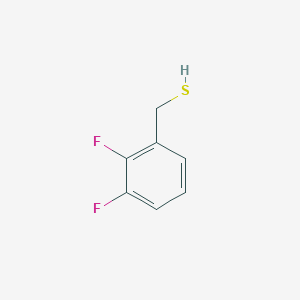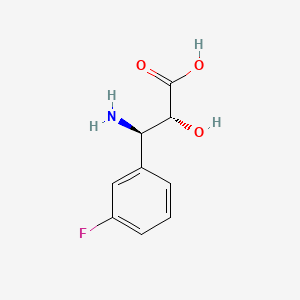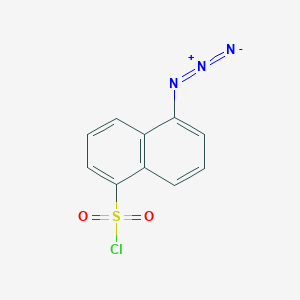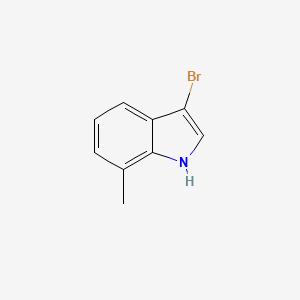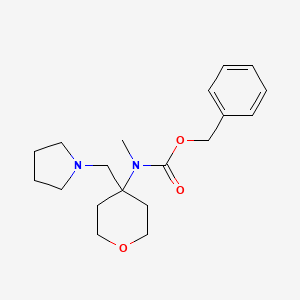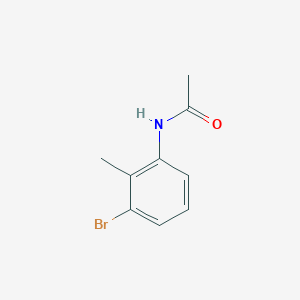
N-(3-bromo-2-methylphenyl)acetamide
概要
説明
Molecular Structure Analysis
The molecular structure of N-(3-bromo-2-methylphenyl)acetamide consists of a brominated phenyl ring attached to an acetamide functional group. The bromine atom is positioned at the 3-position, and the methyl group is at the 2-position on the phenyl ring. The acetamide moiety contributes to the overall structure, conferring its amide functionality .
科学的研究の応用
Molecular Conformations and Supramolecular Assembly
Halogenated N,2-diarylacetamides, including compounds similar to N-(3-bromo-2-methylphenyl)acetamide, have been studied for their molecular conformations and supramolecular assembly. These compounds exhibit diverse molecular interactions, such as N-H...O and C-H...π(arene) hydrogen bonds, contributing to their structural characteristics (Nayak et al., 2014).
Spectroscopic and Electronic Properties
Research has been conducted on compounds analogous to N-(3-bromo-2-methylphenyl)acetamide, focusing on their electronic properties and vibrational mode couplings. This includes spectroscopic analysis and quantum chemical investigations to understand their electronic structure and stability (Viana et al., 2017).
Crystal Structure Analysis
Studies on the crystal structures of compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide insights into the conformation of N-H bonds and intermolecular hydrogen bonding patterns, which are relevant to understanding the structural behavior of N-(3-bromo-2-methylphenyl)acetamide (Gowda et al., 2007).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a compound structurally related to N-(3-bromo-2-methylphenyl)acetamide, has been used as an intermediate in the synthesis of antimalarial drugs. Research on chemoselective acetylation techniques using immobilized lipase catalysts highlights its potential in drug synthesis (Magadum & Yadav, 2018).
Pharmacological Potential of Derivatives
The synthesis and pharmacological assessment of acetamide derivatives, including those structurally related to N-(3-bromo-2-methylphenyl)acetamide, have revealed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These studies demonstrate the therapeutic potential of such compounds (Rani et al., 2016).
Synthesis Under Microwave Irradiation
Research has explored the synthesis of various acetamide derivatives, including N-(4-methylphenyl) acetamide, under microwave irradiation. This method offers advantages like short reaction times and high yield, demonstrating the efficient synthesis of compounds structurally similar to N-(3-bromo-2-methylphenyl)acetamide (Liu Chang-chu, 2014).
Noncovalent Interaction Studies
Studies on compounds such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, which share structural features with N-(3-bromo-2-methylphenyl)acetamide, focus on noncovalent interactions like hydrogen, stacking, and halogen bonding. These interactions are critical for understanding the stability and reactivity of such compounds (Gouda et al., 2022).
Antimicrobial Evaluation
Some derivatives of N-(3-bromo-2-methylphenyl)acetamide, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide, have been synthesized and evaluated for their antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Enzyme Inhibitory Potential
Research on sulfonamides with acetamide moieties, similar to N-(3-bromo-2-methylphenyl)acetamide, has investigated their enzyme inhibitory potential. These studies provide insights into the development of enzyme inhibitors for therapeutic applications (Abbasi et al., 2019).
特性
IUPAC Name |
N-(3-bromo-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAPEVMVBWRSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400104 | |
| Record name | N-(3-bromo-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-2-methylphenyl)acetamide | |
CAS RN |
54879-19-5 | |
| Record name | N-(3-bromo-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

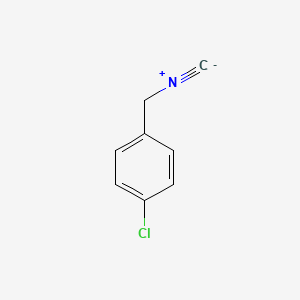
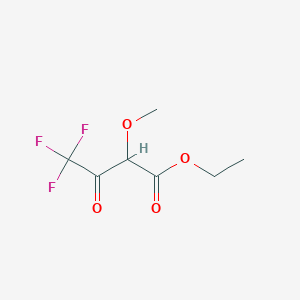
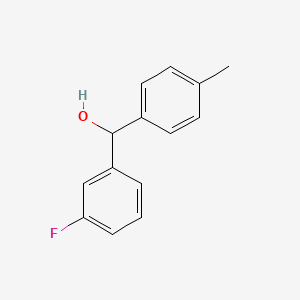
![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)
![3-(2-Naphthalen-1-yl-[1,3]dithian-2-yl)-propan-1-ol](/img/structure/B1608954.png)
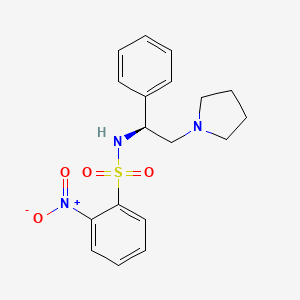
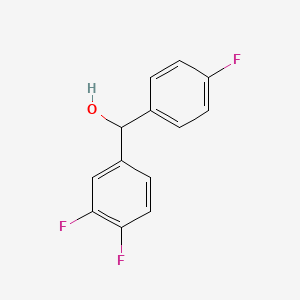
![4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile](/img/structure/B1608957.png)
